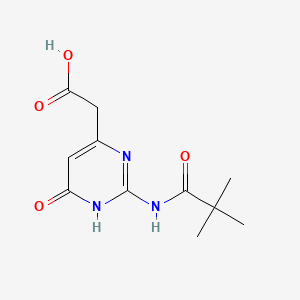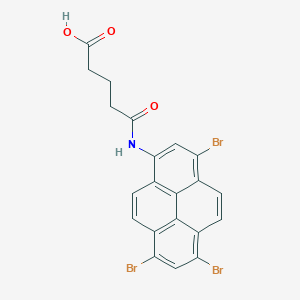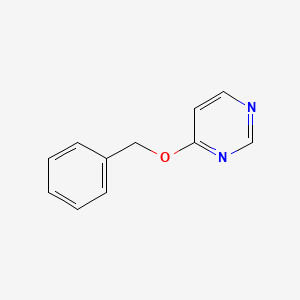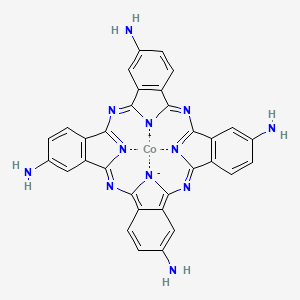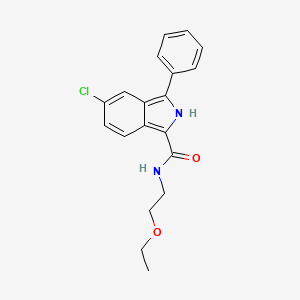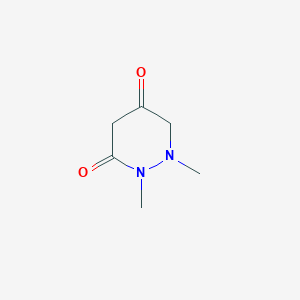
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione: is an organic compound belonging to the class of dihydropyridazines. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 2 of the dihydropyridazine ring, and two carbonyl groups at positions 3 and 5. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones. For instance, the reaction of 1,2-dimethylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires controlled temperatures and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The methyl groups and carbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Pyridazine derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyridazine compounds.
Scientific Research Applications
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyldihydropyridazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
1,2-Dimethylpyridazine-3,5-dione: Lacks the dihydro structure, leading to different chemical and biological properties.
1,2-Dimethyl-4,5-dihydropyridazine-3,6-dione: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and carbonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1,2-dimethyldiazinane-3,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-5(9)3-6(10)8(7)2/h3-4H2,1-2H3 |
InChI Key |
QEQNSZOWZWFPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)CC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
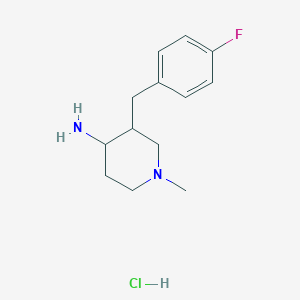
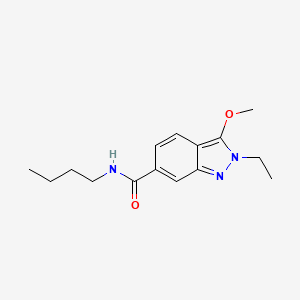
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
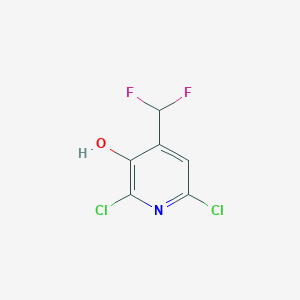

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
